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Compound of Interest

Compound Name:
1-(1-ethyl-1H-pyrazol-5-yl)-N-

methylmethanamine

CAS No.: 1002651-67-3

Cat. No.: B1298058

Get Quote

For researchers and drug development professionals, understanding the nuanced relationship

between the chemical structure of a compound and its biological activity is paramount. This

guide provides a comprehensive comparison of pyrazole methanamine analogs, a class of

compounds showing significant promise in various therapeutic areas. By presenting key

experimental data, detailed protocols, and visual representations of relevant biological

pathways, this document aims to facilitate the rational design of more potent and selective drug

candidates.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming

the core of numerous clinically approved drugs.[1][2][3] The introduction of a methanamine

substituent to this versatile ring system has opened up new avenues for therapeutic

intervention, with analogs demonstrating activity against a range of targets, including protein

kinases and G-protein coupled receptors.[4][5] This guide delves into the structure-activity

relationships (SAR) of these analogs, offering a comparative analysis of their performance

based on available experimental data.
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Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize the in vitro

inhibitory activities of various pyrazole methanamine analogs against different biological

targets. The data highlights how modifications to the pyrazole core, the methanamine linker,

and the terminal substituents influence potency and selectivity.

Table 1: SAR of 1-(1-Phenyl-1H-pyrazol-3-yl)methanamine Analogs as Type II Calcimimetics

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data extracted from a study on type II calcimimetics, demonstrating the importance of

substitution on all three key regions of the molecule for potent activity.[4]

Table 2: SAR of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as CDK2/cyclin E

Inhibitors and Anticancer Agents

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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This table showcases the antiproliferative activity of N-((1,3-diphenyl-1H-pyrazol-4-

yl)methyl)aniline derivatives, with halogen substitutions on the aniline ring generally leading to

enhanced potency.[5][6]

Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide,

enabling researchers to replicate and build upon these findings.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds

against a specific protein kinase.

Materials:

Kinase enzyme of interest

Kinase-specific substrate

ATP (Adenosine triphosphate)

Test compounds (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor,

and DMSO (negative control) to the appropriate wells of a 384-well plate.
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Add the kinase enzyme solution to all assay wells and gently mix.

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for

compound-enzyme interaction.

Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific

substrate to each well. The final ATP concentration should be near the Km value for the

specific kinase.

Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g.,

30°C).

Stop the reaction and detect the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Measure the luminescence using a plate reader. The signal is inversely proportional to

kinase inhibition.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell

lines.

Materials:

Human cancer cell lines (e.g., MCF-7, B16-F10)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Test compounds (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates

Multi-well spectrophotometer

Procedure:

Seed the cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO).

Incubate the cells for a specified period (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the

yellow MTT into purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well

spectrophotometer.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.[1]

Visualizing the Path Forward: Experimental
Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of

novel pyrazole methanamine analogs as potential therapeutic agents.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: A generalized workflow for the discovery and optimization of pyrazole methanamine

analogs.

This guide provides a foundational understanding of the structure-activity relationships of

pyrazole methanamine analogs. The presented data and protocols serve as a valuable

resource for researchers in the field, enabling more informed decisions in the design and

development of novel therapeutic agents. The continued exploration of this chemical space

holds significant potential for addressing unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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